molecular formula C12H14ClNO2 B12223012 N-(3-acetylphenyl)-4-chlorobutanamide

N-(3-acetylphenyl)-4-chlorobutanamide

Cat. No.: B12223012
M. Wt: 239.70 g/mol
InChI Key: TZEUNOAQZIAEJE-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-4-chlorobutanamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chlorobutanamide moiety. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-chlorobutanamide typically involves the reaction of 3-acetylphenylamine with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-acetylphenylamine+4-chlorobutanoyl chlorideThis compound+HCl\text{3-acetylphenylamine} + \text{4-chlorobutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-acetylphenylamine+4-chlorobutanoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-chlorobutanamide can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of N-(3-carboxyphenyl)-4-chlorobutanamide.

    Reduction: Formation of N-(3-hydroxyphenyl)-4-chlorobutanamide.

    Substitution: Formation of N-(3-acetylphenyl)-4-aminobutanamide or N-(3-acetylphenyl)-4-thiobutanamide.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-chlorobutanamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The acetyl group can also participate in hydrogen bonding and van der Waals interactions, stabilizing the compound within the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-aminobutanamide

Uniqueness

N-(3-acetylphenyl)-4-chlorobutanamide is unique due to the presence of both an acetyl group and a chlorobutanamide moiety. This combination allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups. Additionally, the chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

N-(3-acetylphenyl)-4-chlorobutanamide

InChI

InChI=1S/C12H14ClNO2/c1-9(15)10-4-2-5-11(8-10)14-12(16)6-3-7-13/h2,4-5,8H,3,6-7H2,1H3,(H,14,16)

InChI Key

TZEUNOAQZIAEJE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCCCl

Origin of Product

United States

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